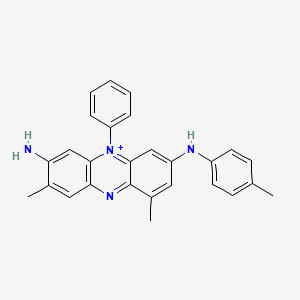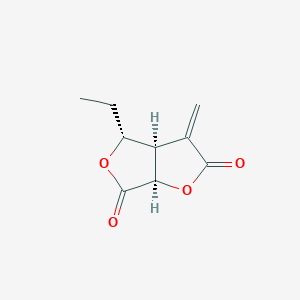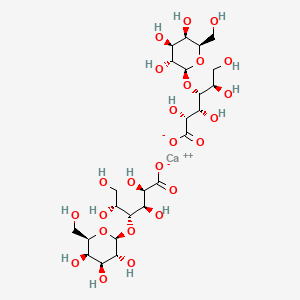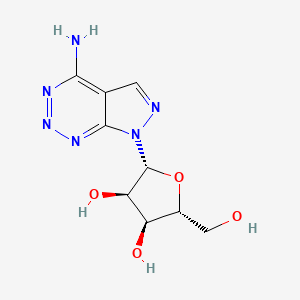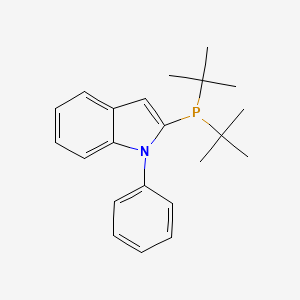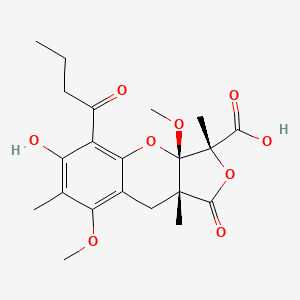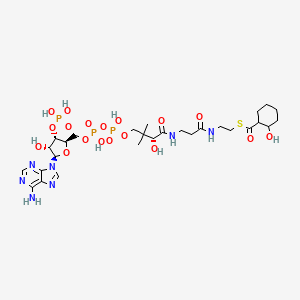
2-Hydroxycyclohexane-1-carbonyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxycyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-hydroxycyclohexanecarboxylic acid.
Applications De Recherche Scientifique
Enzymatic Synthesis and Biocatalysis
- 2-Hydroxycyclohexane-1-carbonyl-CoA and its derivatives are key intermediates in the enzymatic synthesis of complex organic molecules. Enzymes like carbonyl reductases are used for the desymmetric reduction of 1,3-cyclohexanediones, yielding stereoisomers of 3-hydroxycyclohexane-1-ones, which are valuable in synthesizing natural products and bioactive compounds (Zhu et al., 2021).
Anaerobic Metabolism and Aromatic Compound Degradation
- In anaerobic environments, specific enzymes such as benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase play a crucial role in the conversion of benzoyl-CoA under anoxic conditions, producing compounds like cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (Boll et al., 2000). This process is essential in the anaerobic metabolism of aromatic compounds.
Bioconversion and Synthetic Methylotrophy
- Research has shown that enzymes like 2-hydroxyacyl-CoA lyase, which are involved in mammalian α-oxidation, can catalyze the ligation of carbonyl-containing molecules with formyl-CoA. This process is significant for one-carbon bioconversion, providing a new approach for synthetic methylotrophy and the synthesis of multi-carbon products from substrates like formaldehyde (Chou et al., 2019).
Environmental Microbiology and Degradation Pathways
- In the field of environmental microbiology, studies have focused on understanding how certain bacteria degrade complex hydrocarbons. Enzymes that convert 2-Hydroxycyclohexane-1-carbonyl-CoA play a pivotal role in these degradation pathways, which are critical for environmental remediation processes (Weyrauch et al., 2017).
Fundamental Biochemical Studies
- The biochemical properties and functions of various enzymes that interact with or produce 2-Hydroxycyclohexane-1-carbonyl-CoA have been extensively studied. This research contributes to a deeper understanding of fundamental biochemical processes and pathways, particularly in anaerobic conditions (Laempe et al., 1999).
Pharmaceutical and Chemical Synthesis
- The compound and its derivatives are employed in the synthesis of pharmaceuticals and complex organic molecules. Research in this area includes the development of novel synthetic routes and the exploration of catalytic processes for efficient production (Breit & Bigot, 2008).
Propriétés
Nom du produit |
2-Hydroxycyclohexane-1-carbonyl-CoA |
|---|---|
Formule moléculaire |
C28H46N7O18P3S |
Poids moléculaire |
893.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
OIFANTIHESWSAR-AZKLLKNGSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)
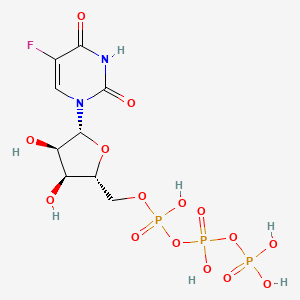
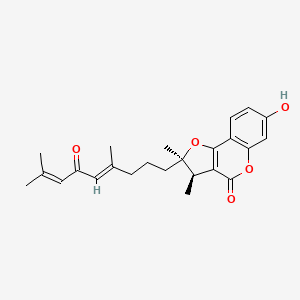
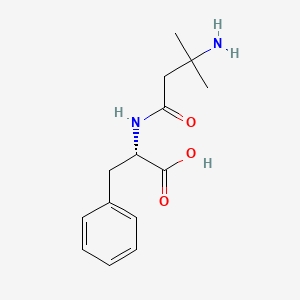
![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
